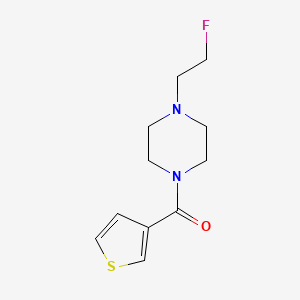

(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone, also known as FETM, is a chemical compound with potential applications in scientific research. FETM belongs to the class of piperazine derivatives and has a molecular formula of C14H18FN3OS.

Aplicaciones Científicas De Investigación

Antibacterial Activity

(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone: has been investigated for its antimicrobial properties. Researchers synthesized hybrid molecules combining this compound with thiazolidinedione to enhance its antibacterial activity. These hybrids were designed to target DNA gyrase, a crucial enzyme in Gram-negative bacteria. By preventing biofilm formation, they exhibited promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .

Anticancer Potential

While cytotoxicity assays were performed at a concentration of 50 µM, further studies could explore the potential of this compound against cancer cells. Investigating its effects on cell viability, apoptosis, and cell cycle progression may reveal its anticancer properties .

ENT2 Inhibition

A related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine , selectively inhibits equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition may have implications in various physiological processes, including neurotransmission and nucleoside homeostasis .

Other Potential Applications

Additional areas for exploration include antioxidant, antihypertensive, and antidiabetic effects. Piperazine derivatives have demonstrated activity in these fields, and further studies could reveal the potential of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone .

Mecanismo De Acción

Target of Action

The primary target of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and has been identified as a potential therapeutic target for substance use disorders .

Mode of Action

The compound interacts with the D3 dopamine receptor, acting as a ligand . It binds to the receptor with high affinity, which can lead to changes in the receptor’s activity

Pharmacokinetics

The compound’s solubility could be a factor influencing its bioavailability .

Result of Action

The result of the compound’s action on the D3 dopamine receptor could potentially lead to changes in dopamine signaling. This could, in turn, influence the functions associated with this pathway, such as reward and pleasure . .

Propiedades

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2OS/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h1,8-9H,2-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNPKCQRVMATBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2387363.png)

![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)

![2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B2387367.png)

![2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2387368.png)

![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)

![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)

![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)

![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B2387385.png)